N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is a complex organic compound that features an adamantane moiety, a bromophenyl group, and a tetrazole ring.
Preparation Methods
The synthesis of N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Adamantyl Derivative: The reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid proceeds regioselectively to form 2-adamantyl-5-aryl-2H-tetrazoles.
Bromination: Nitration of these compounds leads to 2-(adamantan-1-yl)-5-(3-nitroaryl)-2H-tetrazoles.
Final Coupling: The final step involves coupling the bromophenyl group with the tetrazole ring under specific conditions to yield the target compound.
Chemical Reactions Analysis
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound exhibits moderate inhibitory activity against influenza A (H1N1) virus, making it a potential candidate for antiviral drug development.
Biological Studies: Its structure allows for the exploration of interactions with various biological targets, aiding in the understanding of molecular mechanisms in biological systems.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE involves its interaction with viral proteins, inhibiting their function and thereby preventing viral replication. The adamantane moiety is known to interact with the viral M2 protein, disrupting its function and inhibiting viral replication .
Comparison with Similar Compounds
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE can be compared with other adamantane derivatives such as:
Amantadine: Known for its antiviral activity against influenza A virus.
Rimantadine: Another antiviral compound with a similar mechanism of action.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to inhibit the N-methyl-D-aspartate receptor.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyltetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN5O/c26-21-7-6-20(25-12-16-8-17(13-25)10-18(9-16)14-25)11-22(21)27-23(32)15-31-29-24(28-30-31)19-4-2-1-3-5-19/h1-7,11,16-18H,8-10,12-15H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRAQPSRYKLTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)Br)NC(=O)CN5N=C(N=N5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.